3-bromo-2-hydroxy-4-methylbenzoic acid
Description
Contextualizing Substituted Benzoic Acids in Contemporary Chemical Sciences
Substituted benzoic acids are a cornerstone of organic chemistry, serving as fundamental building blocks in synthesis and as key components in a vast array of functional molecules. The parent compound, benzoic acid, consists of a benzene (B151609) ring attached to a carboxylic acid group. The addition of other chemical groups, or substituents, to the benzene ring dramatically alters the molecule's physical and chemical properties.
The nature and position of these substituents dictate the electronic environment of the aromatic ring and the acidity of the carboxylic acid. Electron-withdrawing groups, such as halogens or nitro groups, tend to increase the acidity of the benzoic acid by stabilizing the conjugate base (the benzoate (B1203000) ion) through inductive effects. nih.govnih.gov Conversely, electron-donating groups, like alkyl (e.g., methyl) or alkoxy groups, generally decrease acidity by destabilizing the conjugate base. nih.gov
Furthermore, the position of the substituent relative to the carboxylic acid group is critical. Substituents in the ortho position (adjacent to the carboxylic acid) can exert unique steric and electronic influences, often leading to acidity levels that differ significantly from their meta and para isomers. This phenomenon, known as the "ortho-effect," arises from a combination of steric hindrance that can disrupt the planarity of the carboxyl group with the ring and potential intramolecular interactions like hydrogen bonding. nih.govchemicalbook.comsigmaaldrich.com The study of these effects is crucial for designing molecules with tailored acidic properties and specific reactivity patterns.
| Substituent Type | Effect on Acidity | Reason |
| Electron-Withdrawing (e.g., -NO₂, -Br) | Increases | Stabilizes the conjugate base. nih.govnih.gov |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases | Destabilizes the conjugate base. nih.gov |
| Ortho-position Substituents | Anomalous Effects | Steric inhibition of resonance and intramolecular interactions. nih.govchemicalbook.com |
The Significance of Halogenated and Hydroxylated Aromatic Systems in Research
Aromatic systems containing halogen (fluoro, chloro, bromo, iodo) and hydroxyl (-OH) groups are of profound importance in diverse areas of chemical research, from medicinal chemistry to materials science and environmental chemistry.
Halogenated aromatic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. guidechem.comresearchgate.net The inclusion of a halogen atom can significantly modify a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom, in particular, is a versatile functional group in synthetic chemistry. It can act as a leaving group in nucleophilic substitution reactions and is a key participant in powerful carbon-carbon bond-forming reactions, such as the Suzuki and Heck cross-coupling reactions. chemicalbook.com This reactivity allows chemists to use bromo-aromatics as versatile intermediates for constructing more complex molecular architectures. chemicalbook.comchemicalbook.com
Hydroxylated aromatic systems , particularly phenols (a hydroxyl group on a benzene ring), are also central to chemical research. The hydroxyl group is a hydrogen-bond donor and acceptor, which can facilitate molecular recognition and binding in biological systems. ijisrt.com In synthetic chemistry, the hydroxyl group can be converted into ethers or esters, providing another avenue for molecular elaboration. The presence of both a hydroxyl group and a carboxylic acid on a benzene ring, as seen in salicylic (B10762653) acid and its derivatives, often imparts significant biological activity. ijisrt.com Research has shown that salicylic acid derivatives possess a range of effects, including anti-malarial and antifungal properties. ijisrt.com
The combination of both halogen and hydroxyl substituents on an aromatic ring creates a multifunctional scaffold. The interplay between the electron-withdrawing nature of the halogen and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group can lead to unique chemical reactivity and novel properties.
Rationale for Investigating 3-Bromo-2-hydroxy-4-methylbenzoic Acid in Academic Research
The specific structure of this compound presents a compelling case for academic investigation. While extensive research exists for isomers like 3-bromo-2-hydroxybenzoic acid and 4-bromo-2-hydroxybenzoic acid, the unique substitution pattern of the title compound warrants dedicated study. nih.govijisrt.com The rationale for its investigation is rooted in its potential as a highly functionalized and versatile chemical building block.
The key structural features and the research questions they provoke are:
Multiple Reaction Sites: The molecule possesses three distinct functional groups (carboxylic acid, hydroxyl, and bromo), each offering a handle for different chemical transformations. The carboxylic acid and hydroxyl group can undergo esterification, amidation, or etherification, while the bromo substituent is primed for metal-catalyzed cross-coupling reactions. chemicalbook.com
Specific Regiochemistry: The ortho relationship between the hydroxyl and carboxylic acid groups allows for potential intramolecular hydrogen bonding, which can influence acidity and conformation, similar to salicylic acid. ijisrt.com The bromine atom is positioned next to the hydroxyl group, and the methyl group is adjacent to the bromine. This dense arrangement of substituents creates a unique steric and electronic environment that could lead to novel reactivity or highly specific binding properties in larger molecules.
Scaffold for Complex Synthesis: Due to its multifunctionality, this compound is an ideal starting material for synthesizing more complex molecules. It could serve as a key intermediate in the development of new pharmaceutical candidates, agrochemicals, or specialized polymers where precise control over substitution is required. chemicalbook.com
Scope and Objectives of Research on this compound
Based on the rationale outlined above, a dedicated research program on this compound would encompass several key objectives. The primary goal would be to fully characterize this compound and explore its synthetic potential.
Key Research Objectives:
Development of Synthetic Routes: A primary objective would be to establish an efficient and regioselective synthesis for this compound. This would involve exploring various bromination and hydroxylation strategies on substituted toluene (B28343) or benzoic acid precursors, aiming for high yield and purity. The synthesis of related bromo-hydroxy-benzoic acid derivatives often requires multi-step procedures to control the placement of the substituents. nih.gov
Full Spectroscopic and Structural Characterization: A comprehensive characterization of the molecule is essential. This would involve:
Spectroscopic Analysis: Obtaining and interpreting data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.
Crystallographic Analysis: If suitable crystals can be grown, X-ray crystallography would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding. Crystal structures of isomeric compounds have revealed detailed information about their molecular packing. nih.govijisrt.com
Investigation of Chemical Reactivity: A thorough study of the compound's reactivity would be undertaken. This includes:
Quantifying its acidity (pKa) and comparing it to related isomers to understand the combined electronic and steric effects of the substituents.
Exploring its utility in key organic reactions, such as Suzuki couplings at the bromine position and esterification or amidation at the carboxylic acid position, to assess its performance as a synthetic intermediate.
Exploration as a Molecular Scaffold: The ultimate objective would be to utilize this compound as a scaffold to build novel, larger molecules. This could involve its incorporation into structures designed for biological evaluation or for the creation of new functional materials, leveraging its unique substitution pattern to achieve desired properties.
Properties
CAS No. |
854452-61-2 |
|---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 3 Bromo 2 Hydroxy 4 Methylbenzoic Acid
Retrosynthetic Analysis of 3-Bromo-2-hydroxy-4-methylbenzoic Acid
A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by breaking the target molecule down into simpler, commercially available precursors.
Identification of Key Disconnections and Precursors
The most logical disconnection for this compound is the carbon-bromine (C-Br) bond. This disconnection falls under the category of a functional group interconversion (FGI), suggesting an electrophilic aromatic substitution reaction as the final step in the synthesis.
This retrosynthetic step points to 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid or γ-cresotic acid) as the immediate and most crucial precursor. nist.gov This precursor contains the core benzoic acid framework with the hydroxyl and methyl groups in the required positions. The synthesis, therefore, hinges on the selective bromination of this readily available starting material.
An alternative, though less direct, disconnection could involve the carbon-carboxyl (C-COOH) bond. This would imply the carboxylation of a brominated cresol (B1669610) derivative, such as 2-bromo-4-methylphenol. However, controlling the regioselectivity of carboxylation can be challenging, making the former C-Br disconnection the more strategically sound approach.
Key Precursor:
2-Hydroxy-4-methylbenzoic acid
Considerations for Regioselectivity and Functional Group Compatibility
The primary challenge in the synthesis of this compound is achieving the correct regioselectivity during the bromination of 2-hydroxy-4-methylbenzoic acid. The aromatic ring possesses three substituents with competing directing effects:
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.
The position targeted for bromination is position 3. This position is ortho to the powerful hydroxyl activating group and meta to the deactivating carboxylic acid group. The directing effect of the hydroxyl group is dominant and strongly favors substitution at its ortho (positions 3 and 5) and para (position 6, which is blocked) locations. The methyl group also directs ortho (position 3 and 5), thus reinforcing the directing effect of the hydroxyl group towards the desired position.
Therefore, the combined electronic effects of the hydroxyl and methyl groups synergistically direct the incoming electrophile (Br+) to position 3 and 5. Since position 5 is also ortho to the hydroxyl group and ortho to the methyl group, the formation of a dibrominated byproduct, 3,5-dibromo-2-hydroxy-4-methylbenzoic acid , is a significant possibility if the reaction conditions are not carefully controlled. google.com The high activation of the ring by the hydroxyl group makes it susceptible to over-bromination.
Functional group compatibility is generally favorable for this transformation. The carboxylic acid and phenol (B47542) functionalities are typically stable under the conditions used for electrophilic aromatic bromination.
Classical and Modern Synthetic Approaches to this compound and its Analogs
The synthesis of this compound is primarily achieved through electrophilic aromatic bromination of the corresponding precursor.
Electrophilic Aromatic Bromination Strategies
The most straightforward method for synthesizing the target compound is the direct bromination of 2-hydroxy-4-methylbenzoic acid. This reaction typically involves treating the precursor with a brominating agent. Common brominating agents for this type of transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, such as acetic acid, chloroform, or dichloromethane.
The synthesis of related structures, such as methyl 3-bromo-4-hydroxybenzoate, has been achieved by reacting the precursor with bromine in a halogenated solvent with glacial acetic acid as a catalyst. google.com This method highlights the potential for high yields while managing the formation of dibrominated byproducts. google.com Another example involves the bromination of 4-hydroxybenzonitrile, where the position ortho to the activating hydroxyl group is selectively brominated. researchgate.net
Table 1: Illustrative Conditions for Direct Bromination of Activated Phenolic Compounds
| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Methyl p-hydroxybenzoate | Br₂ | Dichloromethane / Acetic Acid | -10°C to 50°C | Methyl 3-bromo-4-hydroxybenzoate | google.com |
| 4-Hydroxybenzonitrile | Br₂ | Acetic Acid | Not specified | 3-Bromo-4-hydroxybenzonitrile | researchgate.net |
| p-Nitrotoluene | Br₂ | Iron powder | 75-80°C | 2-Bromo-4-nitrotoluene | orgsyn.org |
The synthesis of this compound is a clear example of a reaction directed by a powerful activating group. The hydroxyl group's ability to direct electrophiles to its ortho position is a well-established principle in organic synthesis.
To enhance the selectivity for substitution at the position ortho to the hydroxyl group, particularly in complex molecules, Lewis acids can be employed. Research has shown that the use of titanium(IV) chloride (TiCl₄) can significantly favor bromination ortho to a hydroxyl group in 2-carbonyl-substituted phenols. rsc.org This selectivity is proposed to occur via a six-membered ring titanium complex involving the hydroxyl group and the carbonyl oxygen of the ester or acid. This chelation effectively blocks one side of the hydroxyl group and enhances the electrophilicity of the ortho position. rsc.org
While this specific method has been demonstrated on analogs like methyl 2,4-dihydroxybenzoate (B8728270) and methyl 2-hydroxy-4-methoxybenzoate, the principle is directly applicable to the synthesis of this compound from its precursor. rsc.org
Table 2: Example of Lewis-Acid Mediated Ortho-Bromination
| Starting Material | Brominating Agent | Lewis Acid | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Methyl 2,4-dihydroxybenzoate | Br₂ | TiCl₄ | Dichloromethane | Methyl 3-bromo-2,4-dihydroxybenzoate | rsc.org |
| Methyl 2-hydroxy-4-methoxybenzoate | Br₂ | TiCl₄ | Dichloromethane | Methyl 3-bromo-2-hydroxy-4-methoxybenzoate | rsc.org |
Hydroxylation Techniques for Benzoic Acid Skeletons
The introduction of a hydroxyl group onto a pre-existing benzoic acid framework is a critical transformation in the synthesis of phenolic acids. The position of this introduction, particularly relative to the carboxyl group, dictates the strategy employed.
Strategies for ortho-Hydroxylation
The direct hydroxylation of a benzoic acid at the position ortho to the carboxyl group is a challenging yet valuable reaction, leading directly to salicylic (B10762653) acid derivatives. Research has focused on mimicking biological processes to achieve this transformation under mild conditions.
One prominent strategy involves the use of bioinspired non-heme iron complexes to catalyze the hydroxylation of benzoic acids with hydrogen peroxide (H₂O₂). nih.govrsc.org In this system, an iron(II) complex, such as Fe(II)(BPMEN)(CH₃CN)₂₂ (where BPMEN is N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine), activates H₂O₂ to generate a potent oxidizing species. nih.govacs.org This species can then attack the aromatic ring. Density functional theory (DFT) calculations suggest the mechanism proceeds through either the self-hydroxylation of an Fe(IV)(O)(BzO•) intermediate or the oxidation of a benzoic acid molecule by an Fe(V)(O)(BzO) intermediate. acs.org
The reaction shows high selectivity for the ortho position, a feature attributed to the coordination of the benzoic acid's carboxyl group to the iron center, which directs the hydroxylation to the adjacent C-H bond. nih.govrsc.org This method has been successfully applied to various substituted benzoic acids, achieving good yields and high selectivity under mild conditions. rsc.org
Table 1: Iron-Assisted ortho-Hydroxylation of Substituted Benzoic Acids
| Substrate | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Benzoic Acid | Salicylic Acid | 86 | 100 |
| m-Chlorobenzoic Acid | m-Chlorosalicylic Acid | - | - |
Data derived from studies on iron-assisted hydroxylation reactions. rsc.org
Post-Bromination Hydroxyl Group Introduction
Introducing a hydroxyl group onto an aromatic ring that has already been brominated is another key synthetic pathway. This typically involves the hydrolysis of a bromo-aromatic compound. For a molecule like this compound, this could theoretically be achieved by hydroxylating a 3-bromo-4-methylbenzoic acid precursor at the C2 position.
However, a more common approach involves the hydrolysis of a brominated phenol derivative. For instance, a p-brominated hydroxyaromatic compound can be converted to a p-dihydroxy aromatic compound through hydrolysis. google.com This process often requires forcing conditions, such as high temperatures and pressures, or the use of catalysts like copper compounds to facilitate the nucleophilic aromatic substitution of the bromine atom with a hydroxide (B78521) ion. google.com
In the context of synthesizing the target molecule, a plausible route could start with 2-bromo-5-methylphenol, which would first be carboxylated (see section 2.2.3) and then undergo a second hydroxylation, though directing this second introduction to the desired position would be a significant regiochemical challenge.
Carboxylation Routes to Substituted Benzoic Acids
The introduction of a carboxylic acid group onto a phenol skeleton is a fundamental strategy for synthesizing hydroxybenzoic acids. The most classic method is the Kolbe-Schmitt reaction, which involves the carboxylation of a sodium phenoxide with carbon dioxide under high pressure and temperature (120–300 °C). acs.orgnih.gov The reaction proceeds via an electrophilic attack of CO₂ on the electron-rich phenoxide ring. The regioselectivity (ortho vs. para) is sensitive to the reaction conditions and the nature of the alkali metal cation. nih.gov
To synthesize this compound, one could envision starting with 2-bromo-5-methylphenol. Formation of the corresponding phenoxide followed by carboxylation would be required. A patent from 1931 describes a similar process where substituted phenols are heated with carbon dioxide under pressure to produce phenol-carboxylic acids. google.com For example, an alkali metal salt of 2-chloro-5-methyl-phenol is heated to 120-130°C with carbon dioxide at 10 atmospheres to yield the corresponding chloro-methyl-phenol-carboxylic acid. google.com
Modern advancements have led to methods that allow for the ortho-carboxylation of phenols under much milder conditions. For instance, efficient carboxylation has been achieved at atmospheric CO₂ pressure by using a strong base and including a trisubstituted phenol additive. nih.gov Enzymatic carboxylation offers another regioselective alternative, with certain decarboxylases capable of catalyzing the reverse reaction of carboxylation on phenol derivatives. acs.org
Table 2: Carboxylation of Various Substituted Phenols
| Phenol Substrate | Solvent | Base | Yield (%) |
|---|---|---|---|
| p-Cresol (B1678582) | N,N-Dimethylacetamide | Potassium Hydroxide | 69 |
| o-Chlorophenol | N,N-Dimethylacetamide | Sodium Hydroxide | 50 |
| m-Cresol | N,N-Dimethylformamide | Sodium Hydroxide | 34 |
Data adapted from a study on carboxylation in N,N-dimethylamide solvents. acs.org
Multi-Step Synthetic Sequences and Protecting Group Chemistry
The synthesis of a polysubstituted molecule like this compound invariably requires a multi-step approach where the sequence of reactions is paramount. Protecting group chemistry is an indispensable tool in these sequences, preventing reactive functional groups from interfering with transformations elsewhere in the molecule. numberanalytics.com
Orthogonal Protection and Deprotection Strategies
Orthogonal protection is a sophisticated strategy that employs multiple protecting groups within the same molecule, each of which can be removed under a unique set of conditions without affecting the others. numberanalytics.comorganic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups.
In synthesizing this compound, one might need to protect both the hydroxyl and carboxylic acid groups. For example:
Hydroxyl Protection: The phenolic hydroxyl group could be protected as a benzyl (B1604629) (Bn) ether. Benzyl ethers are robust but can be selectively cleaved by hydrogenolysis (H₂/Pd-C). acs.org
Carboxylic Acid Protection: The carboxylic acid could be converted to a methyl or ethyl ester, which is stable to many conditions but can be hydrolyzed with base (e.g., LiOH). chemicalbook.com Alternatively, a tert-butyl ester could be used, which is stable to base but readily cleaved under acidic conditions.
An orthogonal strategy might involve protecting the phenol as a tert-butyldimethylsilyl (TBS) ether (cleaved by fluoride, e.g., TBAF) and the carboxylic acid as a benzyl ester (cleaved by hydrogenolysis). numberanalytics.com This allows the chemist to selectively deprotect one functional group for further reaction while the other remains masked. numberanalytics.comorganic-chemistry.org The ability to interconvert protecting groups—for instance, changing a TBS ether to a more robust TIPS ether—adds another layer of flexibility to the synthetic plan. numberanalytics.com
Sequential Functionalization of Aromatic Rings
The order in which substituents are introduced onto the aromatic ring is crucial for controlling regioselectivity. The electronic properties of the existing substituents direct the position of subsequent electrophilic or nucleophilic attacks. libretexts.orgyoutube.com
A hypothetical synthetic route to this compound starting from 4-methylphenol (p-cresol) could illustrate this principle:
Protection: The hydroxyl group of p-cresol is protected, for example, as a methyl ether to form 4-methylanisole (B47524). This prevents the phenol from reacting in subsequent steps and the methoxy (B1213986) group is an excellent ortho-para director.
Carboxylation: An ortho-lithiation of 4-methylanisole followed by quenching with CO₂ would install the carboxyl group at the C2 position, yielding 2-methoxy-4-methylbenzoic acid.
Bromination: The next step is electrophilic bromination. The existing methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups would both direct the incoming bromine electrophile to the C3 or C5 position. Careful control of reaction conditions would be necessary to favor bromination at C3, yielding 3-bromo-2-methoxy-4-methylbenzoic acid. The use of a blocking group at C5 prior to this step could also enforce the desired regiochemistry. masterorganicchemistry.com
Deprotection: The final step would be the cleavage of the methyl ether to reveal the free hydroxyl group, affording the target molecule, this compound.
This sequential approach, combining protection, directed functionalization, and deprotection, highlights the strategic planning necessary to navigate the synthesis of complex aromatic compounds. acs.orgcolby.edunih.gov
Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis
The synthesis of this compound typically involves the selective bromination of a 2-hydroxy-4-methylbenzoic acid precursor. The optimization of this electrophilic aromatic substitution reaction is paramount to achieving high yield and purity. Key parameters that require careful tuning include the choice of solvent, the catalytic system employed, and the reaction temperature and pressure.
Solvent Effects in Aromatic Substitution Reactions
The solvent plays a multifaceted role in the bromination of phenolic compounds, influencing reactant solubility, stabilizing intermediates, and modulating the reactivity of the electrophile. The choice of solvent can significantly impact the reaction rate and the regioselectivity of the bromination.
In the context of synthesizing this compound, a variety of solvents can be considered. Polar protic solvents like glacial acetic acid are commonly used and can also act as a catalyst. prepchem.com They are effective at solvating the ionic intermediates formed during the reaction. Polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile (B52724) offer alternative reaction media. google.comgoogle.com These solvents are often chosen for their inertness and ease of removal after the reaction.
The selection of the solvent can also influence the ortho-to-para directing effects of the substituents on the aromatic ring. For instance, studies on the bromination of phenol have shown that the ortho:para ratio can be greatly influenced by the solvent when using N-bromosuccinimide. rsc.org While the starting material for this compound already has defined substitution, the solvent can still affect the formation of undesired poly-brominated byproducts.
A comparison of common solvents used in the bromination of related hydroxybenzoic acids is presented in the table below.
| Solvent | Type | Typical Reaction Temperature (°C) | Observations |
| Glacial Acetic Acid | Polar Protic | 50-118 (Reflux) | Acts as both solvent and catalyst; can lead to high yields. prepchem.com |
| Dichloromethane | Polar Aprotic | -10 to Room Temperature | Reduces solvent toxicity compared to some other halogenated solvents. google.com |
| Chloroform | Polar Aprotic | -10 to 50 | Effective for bromination, but its use is often minimized due to toxicity. google.com |
| Acetonitrile | Polar Aprotic | 20-100 | Can provide a good balance between conversion and selectivity. google.comscielo.br |
Role of Catalysts in Halogenation and Hydroxylation
Catalysts are crucial for enhancing the rate and selectivity of the bromination reaction. In the synthesis of this compound, the primary catalytic need is for the halogenation step.
Halogenation Catalysts: Electrophilic bromination of an activated ring system, such as a phenol derivative, can sometimes proceed without a catalyst. However, to achieve higher efficiency and selectivity, a catalyst is often employed.
Protic Acids: Strong acids like sulfuric acid can be used to increase the electrophilicity of the brominating agent.
Lewis Acids: Iron powder or iron(III) bromide are classic Lewis acid catalysts for halogenation. They polarize the bromine molecule, making it a more potent electrophile. orgsyn.org
Acetic Acid: As mentioned, glacial acetic acid can serve as a catalyst, likely by protonating the bromine molecule. google.com
Hydroxylation Catalysts: The outline mentions hydroxylation; however, in a typical synthetic route to this compound, the hydroxyl group is already present in the starting material (2-hydroxy-4-methylbenzoic acid). If a synthesis were to proceed from a different precursor that required the introduction of a hydroxyl group, oxidation catalysts such as those based on cobalt, manganese, or nickel salts could be employed. google.com For the direct bromination of 2-hydroxy-4-methylbenzoic acid, hydroxylation catalysts are not directly relevant.
The table below summarizes catalysts commonly used in the bromination of aromatic compounds.
| Catalyst | Type | Role in Reaction |
| Sulfuric Acid | Protic Acid | Increases the electrophilicity of the brominating agent. |
| Iron Powder/FeBr₃ | Lewis Acid | Polarizes the bromine molecule to create a stronger electrophile. orgsyn.org |
| Glacial Acetic Acid | Protic Acid | Can act as a mild catalyst, often in conjunction with being the solvent. google.com |
Temperature and Pressure Influence on Reaction Yield and Selectivity
Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. It directly influences the reaction rate, but also the formation of byproducts.
Low Temperatures: Conducting the bromination at lower temperatures, for instance, between -10°C and 50°C, can help to control the reaction rate and improve selectivity. google.com This is particularly important for preventing over-bromination, where more than one bromine atom is added to the aromatic ring.
Elevated Temperatures: In some cases, heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate. prepchem.com However, this can increase the risk of side reactions.
The pressure under which the reaction is carried out is generally less critical for liquid-phase brominations and is typically conducted at atmospheric pressure. For certain related industrial processes, such as the oxidation of alkylbenzenes, elevated pressures of up to 1.5 MPa may be used to increase the concentration of gaseous reactants like oxygen. google.com
| Parameter | Effect on Yield | Effect on Selectivity | Typical Conditions for Bromination |
| Temperature | Increases with temperature up to an optimum, then may decrease due to side reactions. | Generally higher at lower temperatures, as it can minimize polybromination. | -10°C to reflux, depending on the reactivity of the substrate and the catalyst used. prepchem.comgoogle.com |
| Pressure | Generally not a significant factor for liquid-phase bromination. | Not a primary factor for selectivity in this reaction. | Atmospheric pressure is typical. |
Advanced Chemical Reactivity and Transformation Studies of 3 Bromo 2 Hydroxy 4 Methylbenzoic Acid
Reactivity of the Bromine Substituent on the Aromatic Ring
The bromine atom at the C3 position is a key handle for a variety of synthetic modifications, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a strong nucleophile. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Specifically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org
In the case of 3-bromo-2-hydroxy-4-methylbenzoic acid, the carboxylic acid group (-COOH) is a powerful electron-withdrawing group. However, it is situated meta to the bromine atom, which provides less stabilization to the intermediate compared to an ortho or para placement. libretexts.org Conversely, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which tend to deactivate the ring toward nucleophilic attack. This combination of activating and deactivating groups, along with the meta-positioning of the strongest withdrawing group, generally makes direct SNAr reactions on this substrate challenging without significant activation or specialized reaction conditions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. wikipedia.orgorganic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile methods for creating C(sp²)–C(sp²) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C3 position. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. organic-chemistry.orgnih.gov The choice of base, solvent, and ligand is critical for achieving high yields, especially given the presence of the acidic phenolic and carboxylic acid protons, which may require protection or the use of specific bases like K₂CO₃ or Cs₂CO₃ to proceed efficiently. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. organic-chemistry.orgnih.gov This reaction offers a route to introduce alkenyl substituents at the C3 position of the benzoic acid core. Phosphine-free palladium catalyst systems have been found to be effective for similar transformations. researchgate.net The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂), base (e.g., triethylamine), and solvent (e.g., DMF), are tailored to the specific alkene coupling partner. researchgate.netthieme-connect.de
Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I) iodide in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method allows for the synthesis of 3-alkynyl-2-hydroxy-4-methylbenzoic acid derivatives, which are valuable precursors for more complex heterocyclic structures. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, H₂O/Organic | 3-Aryl-2-hydroxy-4-methylbenzoic acid |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 3-Alkenyl-2-hydroxy-4-methylbenzoic acid |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 3-Alkynyl-2-hydroxy-4-methylbenzoic acid |
Reductive Debromination Studies
Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is useful for confirming structural assignments or when the parent 2-hydroxy-4-methylbenzoic acid scaffold is the desired product after the bromine has served its synthetic purpose. A common method to achieve this is through catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. Other reducing agents, such as zinc dust in acetic acid or treatment with a strong base followed by a proton source, can also be employed for this purpose.
Reactivity of the Methyl Group
The methyl group at the C4 position is also amenable to chemical modification, primarily through oxidation or halogenation reactions.
Oxidation of the Methyl Group to Formyl or Carboxyl Derivatives
The methyl group can be oxidized to introduce other oxygen-containing functional groups. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Formation of a Formyl Group: Controlled oxidation can convert the methyl group into a formyl group (-CHO), yielding 3-bromo-4-formyl-2-hydroxybenzoic acid . This transformation can be achieved using reagents like chromium trioxide in acetic anhydride (B1165640) or other specialized methods that can stop the oxidation at the aldehyde stage. ncert.nic.in This aldehyde derivative is a valuable intermediate for further synthetic elaborations, such as reductive amination or Wittig reactions.
Formation of a Carboxyl Group: Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions (e.g., heat), the methyl group can be fully oxidized to a carboxylic acid group (-COOH). ncert.nic.in This reaction would produce 3-bromo-2-hydroxy-1,4-benzenedicarboxylic acid . This transformation creates a poly-functionalized aromatic ring with three distinct acidic protons, offering opportunities for selective esterification or amidation.
Table 2: Oxidation Products of the Methyl Group
| Target Functional Group | Typical Reagent | Product Name |
|---|---|---|
| Formyl (-CHO) | CrO₃ / Acetic Anhydride | 3-Bromo-4-formyl-2-hydroxybenzoic acid |
| Carboxyl (-COOH) | KMnO₄, heat | 3-Bromo-2-hydroxy-1,4-benzenedicarboxylic acid |
Halogenation of the Methyl Group
The methyl group can undergo free-radical halogenation at the benzylic position. This reaction selectively targets the C-H bonds adjacent to the aromatic ring. libretexts.org Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under UV irradiation, the methyl group can be converted to a bromomethyl group (-CH₂Br). libretexts.org
The resulting product, 3-bromo-4-(bromomethyl)-2-hydroxybenzoic acid , is a highly reactive intermediate. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide variety of functionalities, making it a versatile precursor for further derivatization.
Chemo- and Regioselective Transformations of this compound
The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and a bromine atom attached to the aromatic ring. This arrangement allows for a variety of chemical transformations, where the challenge and opportunity lie in achieving chemo- and regioselectivity—selectively reacting one functional group in the presence of others. The strategic manipulation of these groups is crucial for the synthesis of more complex molecules and is often guided by the careful selection of reagents, catalysts, and reaction conditions.
The reactivity of the functional groups is influenced by their electronic and steric environment. The carboxylic acid and hydroxyl groups are acidic, while the bromine atom offers a handle for carbon-carbon bond formation through cross-coupling reactions. The methyl group, being electron-donating, can also influence the reactivity of the aromatic ring.
Selective Esterification of the Carboxylic Acid Group
The transformation of the carboxylic acid moiety into an ester is a common and fundamental reaction. This can be achieved with high chemoselectivity, leaving the phenolic hydroxyl and bromo functionalities intact under appropriate conditions. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the reaction of this compound with methanol (B129727) and a catalytic amount of sulfuric acid leads to the formation of the corresponding methyl ester.
Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of aryl carboxylic acids with alcohols under mild, metal-free conditions. nih.gov This method has been shown to be effective for a range of substituted benzoic acids. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | Methanol | Sulfuric Acid | Methyl 3-bromo-2-hydroxy-4-methylbenzoate | General Principle |
| Substituted Benzoic Acids | Alcohols | N-bromosuccinimide (NBS) | Corresponding Esters | nih.gov |
Selective Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be selectively converted into an ether. This transformation typically requires the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base is critical to avoid competing deprotonation of the carboxylic acid or unwanted side reactions. Weaker bases are generally preferred to selectively deprotonate the more acidic phenol over the carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom on the aromatic ring serves as a key site for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov
The success of a Suzuki-Miyaura coupling on a molecule like this compound is highly dependent on the reaction conditions to ensure chemoselectivity. The presence of the acidic carboxylic acid and hydroxyl groups can interfere with the catalytic cycle. Therefore, it is often necessary to protect these groups prior to the cross-coupling reaction. For instance, the carboxylic acid can be converted to an ester, and the hydroxyl group can be protected as an ether. Following the cross-coupling, these protecting groups can be removed to regenerate the original functionalities.
A study on the Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates demonstrated successful C-C bond formation under optimized conditions, highlighting the importance of screening palladium sources, solvents, and bases. nih.gov While not the exact substrate, this research provides a framework for developing conditions for similar transformations on this compound.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| Aryl Halide | Organoboron Compound | Palladium Catalyst, Base | Biaryl Compound | wikipedia.orglibretexts.org |
| Bromobenzene | Phenylboronic Acid | NHC–Pd(II) complexes, KOH | Biphenyl (B1667301) | nih.gov |
| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl2·CH2Cl2, K3PO4 | Alkenyl-substituted azaborines | nih.gov |
The development of chemo- and regioselective transformations for this compound is an active area of research, driven by the potential of its derivatives in various fields of chemistry. The ability to selectively manipulate each of its functional groups opens up a vast chemical space for the synthesis of novel and complex molecular architectures.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search for spectroscopic and structural data for the chemical compound this compound has yielded insufficient information to complete a detailed analysis at this time. Extensive queries of scientific databases and literature have not provided the specific experimental data required for a thorough characterization according to the requested methodologies.
The required data includes detailed findings from:
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, which are essential for elucidating the precise connectivity and chemical environment of the atoms within the molecule.
Quantitative NMR (qNMR) data, which would be necessary to discuss the purity assessment and reaction monitoring of the compound.
High-Resolution Mass Spectrometry (HRMS) data, needed for the exact mass determination and confirmation of the elemental formula.
While information is available for structurally similar compounds and isomers, such as 3-bromo-4-methylbenzoic acid, 3-bromo-2-hydroxybenzoic acid, and 5-bromo-2-hydroxy-4-methylbenzoic acid, these data sets are not applicable to the specific molecular structure of this compound.
Without access to experimental spectra or reliable, high-quality predicted data for the target compound, a scientifically accurate and informative article that adheres to the specified detailed outline cannot be generated. Further experimental research would be required to produce the necessary spectroscopic information for this compound.
Spectroscopic Characterization Methodologies and Structural Elucidation for 3 Bromo 2 Hydroxy 4 Methylbenzoic Acid
Mass Spectrometry (MS) Applications
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by analyzing their fragmentation patterns. In the analysis of 3-bromo-2-hydroxy-4-methylbenzoic acid, the fragmentation pathways can be predicted based on the established behavior of benzoic acid and its substituted derivatives.
Upon ionization, the primary fragmentation of benzoic acid derivatives often involves the loss of the hydroxyl group from the carboxylic acid moiety, followed by the loss of carbon monoxide. For aromatic compounds, the appearance of a phenyl cation is a common characteristic. In the case of this compound, the initial molecular ion would be subjected to collision-induced dissociation, leading to a cascade of fragment ions. Key fragmentation steps would likely include the loss of water (H₂O), carbon dioxide (CO₂), and the bromine radical (Br•). The presence of the hydroxyl and methyl groups on the aromatic ring will also influence the fragmentation, potentially leading to characteristic neutral losses.
A plausible fragmentation pathway for this compound would begin with the molecular ion [M-H]⁻. Subsequent fragmentation could involve the loss of CO₂ to form a brominated, hydroxylated methylphenol ion. Further fragmentation might then involve the loss of a methyl radical or other ring fragments.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 230/232 | 186/188 | CO₂ | 3-Bromo-2-hydroxy-4-methylphenyl anion |
| 230/232 | 212/214 | H₂O | 3-Bromo-4-methyl-2-carboxyphenyl anion |
| 186/188 | 171/173 | CH₃ | 3-Bromo-2-hydroxyphenyl anion |
| 230/232 | 151 | Br | 2-Hydroxy-4-methylbenzoic acid radical anion |
Note: This table is predictive and based on the fragmentation of similar compounds.
Ionization Techniques for Aromatic Acids (e.g., ESI, APCI)
The choice of ionization technique is critical for the successful mass spectrometric analysis of aromatic acids like this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common methods.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. youtube.com Given that this compound contains a polar carboxylic acid group and a hydroxyl group, ESI is an excellent choice for generating intact molecular ions, typically [M-H]⁻ in negative ion mode. youtube.comnih.gov This allows for accurate molecular weight determination and serves as the precursor ion for MS/MS fragmentation studies. The efficiency of ESI can be influenced by the solvent system and pH.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it is generally more suitable for less polar and more volatile compounds compared to ESI. youtube.commicrosaic.com While APCI can be used for aromatic acids, it may be more prone to in-source fragmentation, where the molecule fragments within the ion source before mass analysis. This can complicate the interpretation of the resulting mass spectrum. However, for certain applications, the enhanced fragmentation from APCI can provide additional structural information. For aromatic acids, APCI often results in deprotonation, but can also lead to decarboxylation. nih.gov
For this compound, ESI would generally be the preferred method due to its soft nature, which helps in preserving the molecular ion for subsequent MS/MS analysis. youtube.comnih.gov
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the O-H, C=O, C-O, C-Br, and aromatic C-H and C=C bonds. The spectrum of the related compound 4-methyl-3-nitrobenzoic acid shows characteristic peaks that can be used for comparison. researchgate.net
Table 2: Representative FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-2400 (broad) | O-H stretch | Carboxylic acid |
| ~3200 | O-H stretch | Phenolic hydroxyl |
| ~3000-2850 | C-H stretch | Methyl group |
| ~1700-1680 | C=O stretch | Carboxylic acid |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid/Phenol (B47542) |
| ~1250 | In-plane O-H bend | Carboxylic acid |
| ~920 (broad) | Out-of-plane O-H bend | Carboxylic acid dimer |
| ~600-500 | C-Br stretch | Aryl bromide |
Note: This table is based on typical values for substituted benzoic acids and related compounds. researchgate.net
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond. Studies on benzoic acid and its derivatives provide a basis for assigning the Raman bands. ias.ac.inias.ac.in
Table 3: Representative Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080-3050 | C-H stretch | Aromatic |
| ~1630-1600 | C=C stretch | Aromatic ring |
| ~1000 | Ring breathing mode | Aromatic ring |
| ~800-600 | C-H out-of-plane bend | Aromatic |
| ~600-500 | C-Br stretch | Aryl bromide |
Note: This table is based on typical values for substituted benzoic acids. ias.ac.inias.ac.in
X-ray Diffraction Studies of this compound and its Derivatives
X-ray diffraction provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Definitive Molecular Structure
In the crystal structure of 3-bromo-2-hydroxybenzoic acid, the molecules form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. nih.gov An intramolecular hydrogen bond is also observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. The molecule is nearly planar. nih.gov It is highly probable that this compound would adopt a similar dimeric structure and exhibit planarity, with the methyl group causing minor steric adjustments.
Table 4: Crystallographic Data for the Related Compound 3-Bromo-2-hydroxybenzoic Acid
| Parameter | Value |
| Chemical Formula | C₇H₅BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7978 |
| b (Å) | 10.5567 |
| c (Å) | 18.0366 |
| β (°) | 90.208 |
| Volume (ų) | 722.9 |
| Z | 4 |
Data obtained from the crystallographic study of 3-bromo-2-hydroxybenzoic acid. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
No crystallographic data for this compound is publicly available. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking, cannot be provided.
Polymorphism and Solid-State Structural Variations
There are no published studies on the polymorphism or solid-state structural variations of this compound. The investigation of polymorphism requires dedicated screening and characterization of different crystalline forms, for which no data has been reported.
Computational and Theoretical Investigations of 3 Bromo 2 Hydroxy 4 Methylbenzoic Acid
Electronic Structure Analysis
Beyond determining the static structure, computational methods can map the electronic landscape of a molecule, providing deep insights into its chemical behavior.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. researchgate.net
HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.
LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For example, a computational study on the related 4-hydroxy-3-methylbenzoic acid determined a HOMO-LUMO gap of 5.209 eV, indicating significant stability. researchgate.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.196 | Indicates electron-donating capability. |
| LUMO Energy | -0.987 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.209 | Indicates chemical reactivity and kinetic stability. researchgate.net |
Note: This data is for the related compound 4-hydroxy-3-methylbenzoic acid and is provided for illustrative purposes only. Specific values for 3-bromo-2-hydroxy-4-methylbenzoic acid would require a dedicated computational study.
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. nih.gov It is a 3D map where different colors are used to denote varying electrostatic potentials, allowing for the quick identification of electron-rich and electron-poor regions. This analysis is invaluable for predicting how a molecule will interact with other reagents, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govrasayanjournal.co.in
The color scheme typically follows this convention:
Red : Indicates regions of most negative electrostatic potential, which are electron-rich and are likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the hydroxyl and carboxylic acid groups. nih.gov
Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and are likely sites for nucleophilic attack. This is often observed around acidic hydrogen atoms, such as the one on the carboxylic acid group.
Green : Represents areas of neutral or near-zero potential.
By analyzing the MEP surface, one can predict the molecule's intermolecular interaction patterns and reactive behavior. nih.gov
Scientific Article on this compound Unattainable Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite extensive searches for detailed research findings, specific studies pertaining to the advanced computational analyses as requested—including Electron Localization Function (ELF), Localized Orbital Locator (LOL), Time-Dependent Density Functional Theory (TD-DFT), theoretical vibrational frequency analysis, NMR chemical shift calculations, and Atoms in Molecules (AIM) theory—for this particular molecule are not present in the public domain.
While general computational methodologies for substituted benzoic acids and related halogenated aromatic compounds are well-documented, applying these findings to construct a scientifically accurate and detailed article solely on this compound is not feasible without direct research on the compound itself. The strict requirement to focus exclusively on this molecule and not extrapolate from related compounds prevents the generation of an evidence-based and robust scientific article as outlined.
The available information on related molecules, such as other substituted benzoic acids, indicates that such computational studies are powerful tools for understanding molecular structure, reactivity, and spectroscopic properties. For instance, TD-DFT calculations are routinely used to predict UV-Visible absorption spectra researchgate.netchemrxiv.org, and DFT methods are employed to calculate vibrational frequencies for comparison with experimental FT-IR and Raman data. nih.govresearchgate.net Similarly, ELF, LOL, and AIM analyses provide deep insights into chemical bonding and intermolecular interactions. mdpi.comnih.govijasret.com
However, without specific studies dedicated to this compound, any attempt to generate content for the requested sections would be speculative and would not meet the standards of a professional and authoritative scientific article. The scientific community has not yet published the specific data required to fulfill the detailed request.
Therefore, we must conclude that it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Further experimental and computational research focused specifically on this compound is needed before such a document can be authored.
Intermolecular Interaction Analysis
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. jetir.org This analysis is based on the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to identify and differentiate various types of weak interactions. nih.gov
For this compound, RDG analysis reveals several key intramolecular interactions that contribute to its conformational stability.
Hydrogen Bonds: A strong intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group (-OH) and the oxygen of the adjacent carboxyl group (C=O). In the RDG plot, this would appear as a prominent, low-density, low-gradient spike in the negative sign(λ₂)ρ region, typically colored green or blue, indicating a strong attractive interaction. jetir.org
Van der Waals Interactions: Weaker van der Waals forces are present throughout the molecule, particularly involving the methyl group and the benzene (B151609) ring. These appear as broader, low-density regions in the RDG plot. nih.gov
Steric Repulsion: Steric clashes, for instance between the bulky bromine atom and adjacent groups, are visualized as spikes in the positive sign(λ₂)ρ region, often colored red, indicating repulsive interactions that destabilize certain conformations. nih.gov
The 3D NCI plots provide a visually intuitive map of these interactions across the molecular structure, with isosurfaces color-coded to represent the nature and strength of the interaction. jetir.org
| Interaction Type | Atoms Involved (Predicted) | Visualization in RDG Plot | Significance |
| Intramolecular Hydrogen Bond | -OH group hydrogen, Carboxyl group oxygen | Strong, attractive spike (negative sign(λ₂)ρ) | Stabilizes molecular conformation |
| Van der Waals Forces | Benzene ring, Methyl group | Broad, low-density regions | Contributes to overall molecular packing |
| Steric Repulsion | Bromine atom, adjacent functional groups | Repulsive spike (positive sign(λ₂)ρ) | Influences conformational preference |
Theoretical Studies on Dimer Formation and Supramolecular Assembly
The functional groups on this compound—carboxyl, hydroxyl, and bromine—are prime sites for intermolecular interactions, making it a candidate for forming dimers and more complex supramolecular structures. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the geometry, stability, and energetics of these assemblies. nih.gov
Dimer Formation: The most stable dimer of this compound is predicted to form through a classic carboxylic acid dimerization motif. This involves two molecules associating via a pair of strong O-H···O hydrogen bonds between their carboxyl groups, creating a stable eight-membered ring. nih.gov Computational methods can calculate the interaction energy of this dimer formation by subtracting the energies of two isolated monomers from the total energy of the optimized dimer structure. nih.gov The stability of such a dimer is significant, often with interaction energies calculated to be substantial (e.g., >10 kcal/mol). nih.gov
Supramolecular Assembly: Beyond simple dimerization, theoretical models can explore larger assemblies. The interplay of different non-covalent interactions dictates the resulting crystal packing and supramolecular architecture. nih.gov Key interactions that would be modeled include:
Hydrogen Bonding: Besides the primary carboxyl-carboxyl dimerization, the hydroxyl group can act as a hydrogen bond donor, and the bromine atom can act as a weak hydrogen bond acceptor.
Halogen Bonding: The bromine atom can participate in halogen bonding (Br···O), a directional interaction that can influence crystal packing. mdpi.com
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice through π-π interactions. researchgate.net
Computational analysis helps predict which combination of these interactions leads to the most energetically favorable three-dimensional structure. nih.gov
| Computational Method | Purpose in Supramolecular Studies | Predicted Finding for this compound |
| DFT Optimization | Determines the lowest energy geometry of monomers and dimers. nih.gov | Confirmation of a stable, planar dimer linked by dual hydrogen bonds. |
| Interaction Energy Calculation | Quantifies the stability of the dimer or assembly. nih.gov | High interaction energy indicating a strongly bound dimer. |
| Atoms in Molecules (AIM) | Analyzes the topology of electron density to characterize bonds, including hydrogen bonds. nih.gov | Identification of bond critical points confirming O-H···O and other weak interactions. |
| NCI/RDG Analysis | Visualizes the non-covalent interactions driving the assembly. mdpi.com | Mapping of hydrogen bonds, halogen bonds, and van der Waals contacts in the supramolecular structure. |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. ijisrt.com
Electrophilic Aromatic Substitution: The reactivity of the aromatic ring is influenced by the directing effects of its three substituents. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxyl group and the bromine atom are deactivating. Computational studies can model potential further substitutions on the ring, for example, nitration or halogenation. Such studies would involve:
Locating Transition States: Calculating the geometry of the transition state for the attack of an electrophile at different positions on the ring.
Calculating Activation Energies: Determining the energy barrier for each potential reaction pathway. The pathway with the lowest activation energy is the most likely to occur.
Reactions of the Carboxyl Group: The carboxyl group can undergo reactions such as esterification. guidechem.com A theoretical study of the esterification of this compound with an alcohol (e.g., methanol) would analyze the reaction pathway, which typically involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. Transition state calculations for each step would reveal the rate-determining step of the mechanism.
Benzylic Bromination: While the title compound already has a bromine on the ring, a related reaction mechanism that can be studied theoretically is the free-radical bromination of the methyl group, a reaction that would proceed via a different pathway involving radical initiators.
Transition state analysis provides key data such as activation energy (Ea) and the imaginary frequency corresponding to the motion along the reaction coordinate, confirming the structure as a true transition state.
Research Applications and Functional Explorations of 3 Bromo 2 Hydroxy 4 Methylbenzoic Acid Derivatives
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of reactive functional groups on the aromatic ring of 3-bromo-2-hydroxy-4-methylbenzoic acid makes it a significant intermediate in the synthesis of elaborate organic molecules. The interplay between the directing effects of the hydroxyl, methyl, and carboxyl groups, combined with the reactivity of the bromine atom, allows for a variety of chemical transformations.
Precursor for Advanced Pharmaceutical Scaffolds and Chemical Building Blocks
While direct examples of the use of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the utility of closely related brominated and hydroxylated benzoic acids is well-established in medicinal chemistry. These compounds serve as crucial starting materials for the synthesis of a wide array of pharmaceutical scaffolds. For instance, substituted bromobenzoic acids are pivotal in the construction of biphenyl (B1667301) amides and 2-benzazepine-4-acetic acid derivatives, which have been investigated as potent nonpeptide GPIIb/IIIa antagonists.
The general synthetic utility of such compounds is highlighted by the preparation of various drug molecules and bioactive compounds. For example, 5-bromo-2-methylbenzoic acid is a known intermediate in the synthesis of the anti-diabetic drug canagliflozin. The synthetic strategies employed for these related compounds underscore the potential of this compound to serve as a precursor for novel pharmaceutical agents. The presence of the hydroxyl and methyl groups on the ring can be exploited to fine-tune the electronic and steric properties of the final molecule, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.
A representative synthetic transformation involving a related compound, 3-bromo-4-methylbenzoic acid, is its conversion to the corresponding methyl ester, which can then undergo further reactions.
Table 1: Representative Synthesis of a Methyl Benzoate (B1203000) Derivative
| Reactant | Reagents | Product |
| 3-Bromo-4-methylbenzoic acid | Oxalyl chloride, N,N-dimethylformamide, Methanol (B129727) | Methyl 3-bromo-4-methylbenzoate |
Synthesis of Heterocyclic Systems Incorporating the Benzoic Acid Moiety
The development of novel heterocyclic compounds is a cornerstone of modern drug discovery. ijisrt.com Brominated benzoic acids are versatile starting materials for the synthesis of a variety of nitrogen-containing heterocycles. google.compatsnap.com General methods have been developed where 2-bromobenzoic acids or their corresponding acid chlorides are coupled with nitrogen-containing compounds, followed by aryl radical cyclization to yield complex structures like isoindolinones and isoquinolinones. google.compatsnap.combldpharm.com
Although specific examples detailing the use of this compound in these exact radical cyclizations are not prevalent, the underlying chemical principles are applicable. The bromine atom can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, which are fundamental steps in the assembly of heterocyclic rings. For instance, 4-bromo-2-methylbenzoic acid has been utilized to create isoindolinone derivatives and has been transformed into 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole or its thiadiazole analog through multi-step syntheses involving coupling reactions.
Construction of Polycyclic Aromatic Compounds
Polycyclic aromatic compounds (PACs) are a class of molecules characterized by the fusion of two or more aromatic rings. epa.gov These structures are of interest not only for their unique electronic properties but also as core components of some biologically active molecules. The synthesis of PACs often relies on intramolecular cyclization reactions of appropriately substituted precursors.
While the direct application of this compound in the construction of polycyclic aromatic hydrocarbons has not been extensively reported, its structure lends itself to such synthetic strategies. The bromine atom and the carboxylic acid or methyl group can be envisioned to participate in cyclization reactions to form an additional fused ring. For example, intramolecular Friedel-Crafts reactions or palladium-catalyzed cyclizations are common methods for building polycyclic systems. The specific substitution pattern of this compound would influence the regioselectivity of such cyclizations, offering a potential route to specifically substituted polycyclic aromatic compounds.
Exploration in Enzyme-Substrate Interaction Research
The study of how small molecules interact with enzymes is fundamental to understanding biological processes and for the rational design of new drugs. Substituted benzoic acids are frequently used as model compounds in this area of research due to their structural similarity to the side chains of some amino acids and their ability to participate in various non-covalent interactions.
Utilization as a Molecular Probe in Biochemical Systems
Molecular probes are essential tools for investigating the structure and function of biological macromolecules like enzymes. While there is no specific documentation of this compound being used as a molecular probe, its structural features suggest it could be a candidate for such applications. The bromine atom, for instance, can serve as a heavy atom for X-ray crystallography studies to help solve the three-dimensional structure of an enzyme-inhibitor complex. Furthermore, the hydroxyl and carboxyl groups can form hydrogen bonds and electrostatic interactions within an enzyme's active site, allowing for the mapping of binding pockets.
Studies on Enzyme Inhibition and Activation Mechanisms
Derivatives of benzoic acid have been widely studied as inhibitors of various enzymes. A notable example is the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, by phenolic acids. bldpharm.com A structure-activity relationship study of various benzoic acid derivatives revealed that the position and nature of substituents on the benzene (B151609) ring significantly influence the inhibitory activity. bldpharm.com
The study highlighted that a hydroxyl group at the 2-position of the benzoic acid scaffold generally has a positive effect on α-amylase inhibition. bldpharm.com This is attributed to the potential for intramolecular hydrogen bonding, which can enhance the hydrophobicity of the molecule and its ability to access hydrophobic binding pockets within the enzyme. bldpharm.com Conversely, hydroxylation at the 5-position was found to be detrimental to the inhibitory activity. bldpharm.com
Although this compound was not included in that particular study, its structural features—a hydroxyl group at the 2-position—suggest it could exhibit inhibitory activity against enzymes like α-amylase. The presence of the bromine atom and the methyl group would further modify its electronic and steric properties, potentially leading to specific and potent interactions with target enzymes. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.
Table 2: Structure-Activity Relationship of Benzoic Acid Derivatives as α-Amylase Inhibitors
| Compound | Key Substituent(s) | Observed Effect on α-Amylase Inhibition |
| 2-Hydroxybenzoic acid | 2-OH | Positive |
| 4-Hydroxybenzoic acid | 4-OH | Moderate |
| 2,4-Dihydroxybenzoic acid | 2-OH, 4-OH | Enhanced |
| 3,4-Dihydroxybenzoic acid | 3-OH, 4-OH | Moderate |
| 2,3,4-Trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | Strongest Inhibition |
| 4-Methylbenzoic acid | 4-CH₃ | Weakest Inhibition |
Data adapted from a study on the inhibition of α-amylase by benzoic acid and its derivatives. bldpharm.com
Design of Substrate Mimics for Biochemical Pathway Investigations
The core structure of this compound, being a salicylic (B10762653) acid derivative, is a well-established pharmacophore for interacting with various enzymes. Salicylic acid and its derivatives are known to target multiple proteins in both plants and animals, including cyclooxygenases (COX-1 and COX-2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). frontiersin.org The design of derivatives based on this scaffold allows for the creation of substrate mimics, which are molecules that structurally resemble an enzyme's natural substrate and can competitively bind to its active site. This binding can either inhibit the enzyme's activity or serve as a probe to study the enzyme's function and the broader biochemical pathway.
In studies of enzyme inhibition, specific structural features of the inhibitor are critical for its efficacy. Research on a series of benzoic acid derivatives as inhibitors for α-amylase, a key enzyme in carbohydrate metabolism, revealed that the presence of a hydroxyl group at the 2-position of the benzoic acid ring significantly enhances inhibitory activity. nih.gov This suggests that the hydroxyl group is crucial for anchoring the molecule within the enzyme's active site, likely through hydrogen bonding. Derivatives of this compound leverage this 2-hydroxy group as a foundational element for enzyme interaction. By systematically modifying other parts of the molecule, researchers can design potent and selective inhibitors that act as mimics for the natural substrates of enzymes involved in various metabolic or signaling pathways, thereby helping to elucidate the mechanisms of these pathways. iomcworld.com
Development of Specialized Materials
The functional groups present in this compound make it a valuable building block for the synthesis of advanced materials with tailored properties. The carboxylic acid and hydroxyl functionalities, in particular, serve as reactive handles for incorporating the molecule into larger structures like polymers and dyes.
Integration into Polymer Architectures for Functional Materials
Derivatives of salicylic acid can be incorporated into polymer chains to create functional materials, often for biomedical applications such as controlled drug delivery systems. nih.govmdpi.com The general strategy involves converting the salicylic acid derivative into a monomer that can undergo polymerization. For instance, the hydroxyl group of this compound can be reacted with a molecule like methacryloyl chloride to form a polymerizable ester. huji.ac.il
Application in the Synthesis of Specialty Dyes and Pigments
The substituted benzoic acid framework is a common structural motif in the synthesis of organic dyes and pigments. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent a major class of synthetic colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine, which is then coupled with another aromatic compound.
While this compound itself is not an amine, it can serve as a precursor or a coupling component in dye synthesis. For example, a closely related compound, 3-amino-4-methylbenzoic acid, is used to create a range of azo dyes. The general principle involves converting the amino group into a diazonium salt, which then reacts with a coupling agent like a phenol (B47542) or naphthol derivative to form the final azo dye. The substituents on the aromatic rings act as auxochromes, which modify the light-absorbing properties of the chromophore (the azo group) and thus determine the final color of the dye. In the context of this compound, the bromine atom and the methyl group would function as auxochromes, influencing the hue, intensity, and lightfastness of the resulting pigment.
Structure-Activity Relationship (SAR) Studies in Research Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity or physical properties. The multi-functional nature of this compound makes it an excellent candidate for such studies.
Systematic Modification of this compound to Explore Substituent Effects
The biological or chemical activity of a benzoic acid derivative is a composite of the effects of its various substituents. By analyzing related compounds, the contribution of each group in this compound can be inferred.
Hydroxyl Group (-OH) at C2: This group is often critical for biological activity. In a study of α-amylase inhibitors, the presence of a 2-hydroxyl group was shown to have a strong positive effect on inhibitory potency, suggesting a key role in binding to the target enzyme. nih.gov
Carboxylic Acid Group (-COOH) at C1: This acidic group is a primary point of interaction, often forming strong hydrogen bonds or ionic interactions with biological targets. Its orientation relative to the 2-hydroxyl group allows for intramolecular hydrogen bonding, which planarizes the molecule and influences its binding conformation.
Bromine Atom (-Br) at C3: As a halogen, bromine is an electron-withdrawing group and increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross biological membranes and engage in hydrophobic interactions with a target. iomcworld.com
Methyl Group (-CH3) at C4: This group is small, lipophilic, and weakly electron-donating. Its effect can be subtle; some studies show it has no obvious impact on certain activities, while others find its position can be crucial. nih.govicm.edu.pl For instance, in some retinoid antagonists, a methyl group at the meta position to the carboxyl group was found to be important for its antagonistic activity. nih.gov
| Substituent Group | Position | General Contribution to Activity | Potential Role in Molecular Interactions |
|---|---|---|---|
| Carboxylic Acid (-COOH) | C1 | Primary binding anchor | Ionic interactions, Hydrogen bond donor/acceptor |
| Hydroxyl (-OH) | C2 | Enhances binding affinity | Hydrogen bond donor/acceptor, Intramolecular H-bonding with COOH |
| Bromine (-Br) | C3 | Modulates electronics and lipophilicity | Halogen bonding, Hydrophobic interactions, Electron-withdrawing effect |
| Methyl (-CH3) | C4 | Fine-tunes steric fit and electronics | Hydrophobic interactions, Steric influence, Electron-donating effect |
Investigating Positional Isomer Effects on Molecular Interactions
The specific placement of substituents on the benzene ring profoundly affects a molecule's three-dimensional shape, electronic distribution, and how it interacts with its environment. Studying the positional isomers of this compound provides insight into these critical relationships.
Similarly, swapping the positions of the bromine and methyl groups (to yield 4-bromo-2-hydroxy-3-methylbenzoic acid) would place the bulky bromine atom adjacent to the carboxylic acid group. This would likely create greater steric hindrance, potentially forcing the carboxyl group out of the plane of the benzene ring and disrupting the intramolecular hydrogen bond with the C2-hydroxyl group. This, in turn, would alter its preferred conformation and its ability to bind to a target receptor.
| Compound | Key Structural Feature | Predicted Effect on Molecular Interactions |
|---|---|---|
| This compound | -Br at C3, -CH3 at C4 | Baseline structure with moderate steric hindrance. Allows for intramolecular H-bonding. |
| 4-Bromo-2-hydroxy-3-methylbenzoic acid | -Br at C4, -CH3 at C3 | Methyl group at C3 is adjacent to both -OH and -COOH, potentially increasing steric strain and altering the acidity of the neighboring groups. |
| 5-Bromo-2-hydroxy-4-methylbenzoic acid | -Br at C5, -CH3 at C4 | Bromine is further from the primary functional groups, reducing its direct electronic and steric influence on the OH/COOH interaction site. |
| 3-Bromo-4-hydroxy-2-methylbenzoic acid | -OH at C4, -CH3 at C2 | Intramolecular H-bond between the carboxyl and hydroxyl groups is no longer possible, drastically changing the molecule's conformation and binding properties. |
Computational Approaches to Predict SAR Profiles (e.g., Molecular Docking for binding site prediction, not efficacy)
Computational methods, particularly molecular docking, are powerful tools for predicting how a molecule like this compound might interact with biological targets. This in silico technique models the interaction between a small molecule (ligand) and a macromolecule's binding site, typically a protein. The primary goal is to predict the preferred orientation and binding affinity of the ligand, which is crucial for Structure-Activity Relationship (SAR) studies. It is important to note that docking predicts binding, not whether the molecule will be an activator or inhibitor (efficacy).
The process involves creating 3D structures of the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
A study on various benzoic acid derivatives illustrates this approach. nih.gov Researchers used molecular docking to screen these compounds against the main protease of the SARS-CoV-2 virus to predict their binding potential. nih.govmdpi.com The study validated the docking protocol by re-docking the known co-crystallized ligand, boceprevir, into the protein's active site and confirming a similar binding pose. mdpi.com The analysis identified key amino acid residues within the binding site, such as HIS41, GLY143, CYS145, and GLU166, that form hydrogen bonds and other interactions with the ligands. mdpi.com
While this compound was not included in that specific study, the results for other benzoic acid derivatives provide a reference for the type of data generated. The docking scores indicate the relative binding affinity, allowing for the prioritization of compounds for further experimental testing. nih.gov
Table 1: Illustrative Molecular Docking Scores of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease This data is from a study on related compounds and is presented to illustrate the output of molecular docking analyses.
| Compound | Docking Score |
| Benzoic Acid | -29.59 |
| Syringic Acid | -37.25 |
| Gallic Acid | -38.31 |
Source: Adapted from research on benzoic acid derivatives. nih.gov
This computational methodology could be directly applied to this compound to predict its binding capabilities against a wide array of protein targets, thereby guiding future research into its potential biological activities.
Potential in Agrochemical Research (e.g., Antimicrobial Properties as a Chemical Entity)
The chemical structure of this compound suggests it may hold potential for agrochemical applications, particularly due to its nature as a halogenated phenolic acid. The introduction of halogen atoms, such as bromine, is a common strategy in the development of modern agrochemicals to enhance their efficacy and modulate their physicochemical properties. researchgate.net Since 2010, approximately 81% of newly launched agrochemicals have contained halogen atoms. researchgate.net
Furthermore, phenolic acids, a class to which this compound belongs, are known to possess antimicrobial properties. nih.govnih.gov Various studies have demonstrated the antibacterial and antifungal activity of simple phenolic acids against a range of microorganisms, including plant pathogens. nih.govmdpi.com The antimicrobial effect often relates to the compound's ability to disrupt bacterial cell membranes, with more lipophilic (hydrophobic) polyphenols showing enhanced activity. mdpi.com
Research has explored the use of phenolic acids as potential bioherbicides and antimicrobial agents. For instance, compounds like p-hydroxybenzoic acid and vanillic acid have shown inhibitory effects on the growth of common weeds and possess activity against various bacteria. mdpi.comnih.gov A systematic study of phenolic acids against bacteria such as Escherichia coli and Staphylococcus aureus confirmed that nearly all tested phenolic acids exhibited some level of antimicrobial activity. nih.gov
Table 2: Examples of Antimicrobial Activity of Phenolic Acids This table presents data on related phenolic compounds to illustrate their potential as antimicrobial agents.
| Phenolic Acid | Target Microorganism | Observed Effect / Minimum Inhibitory Concentration (MIC) |
| p-Hydroxybenzoic Acid | Campylobacter jejuni | Reduced viability at concentrations as low as 1 mg/L. nih.gov |
| Vanillic Acid | Campylobacter jejuni | Microbicidal at concentrations starting at 10 mg/L. nih.gov |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | MIC = 100 μg/mL. mdpi.com |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | MIC = 100 μg/mL. mdpi.com |
Source: Adapted from studies on the antimicrobial properties of phenolic acids. nih.govmdpi.com
Given that this compound combines a phenolic acid core with a bromine atom—a feature known to enhance bioactivity in agrochemicals—it stands as a chemical entity of interest for future screening and research in the development of new antimicrobial or herbicidal agents for agriculture. researchgate.netguidechem.com However, experimental validation is necessary to determine its specific properties and effectiveness.
Future Research Directions and Unexplored Avenues for 3 Bromo 2 Hydroxy 4 Methylbenzoic Acid
Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)
Current synthetic routes to benzoic acid derivatives often rely on traditional methods that may involve harsh reagents, significant solvent use, and the generation of hazardous waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 3-bromo-2-hydroxy-4-methylbenzoic acid.
Green Chemistry Approaches: Inspired by methodologies applied to similar compounds, green chemistry presents a promising frontier. For instance, the synthesis of 3-bromobenzoic acid has been achieved using a solvent-free and catalyst-free sonication process, which significantly reduces environmental impact. ijisrt.com Investigating the applicability of mechanochemistry, such as high-speed ball milling, and alternative energy sources like microwave irradiation could lead to novel, environmentally benign syntheses of the target compound. ijisrt.com
Catalyst Innovation: The exploration of novel catalytic systems is another critical avenue. While some syntheses of related bromo-hydroxybenzoic acid esters have moved towards reducing solvent toxicity, they still rely on conventional reagents. google.com Future efforts could focus on developing highly selective and reusable catalysts, potentially based on earth-abundant metals or even metal-free organocatalysts, to improve the efficiency and sustainability of the bromination and hydroxylation steps required to produce this compound.
A comparative table of potential green synthesis methodologies is presented below:
| Methodology | Potential Advantages for Synthesizing this compound |
| Ultrasonication | Reduced reaction times, solvent-free conditions, lower energy consumption. |
| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields, and higher purity. |
| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent conditions, access to novel reactivity. |
| Flow Chemistry | Improved safety and control, easier scalability, potential for process intensification. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
While standard spectroscopic data for related compounds are available, the real-time analysis of the formation and reactions of this compound remains an unexplored area. nih.gov Advanced spectroscopic techniques could provide unprecedented insights into its reaction kinetics, intermediate formation, and structural dynamics.
Future research could employ techniques such as:
Process Analytical Technology (PAT): Implementing in-situ spectroscopic tools like Raman and Fourier-transform infrared (FTIR) spectroscopy to monitor synthetic reactions in real-time. This would enable precise control over reaction parameters, leading to optimized yields and purity.
Advanced Nuclear Magnetic Resonance (NMR) Techniques: Utilizing two-dimensional NMR and solid-state NMR (ssNMR) to gain a deeper understanding of the compound's structure, intermolecular interactions, and dynamics in both solution and the solid state.
High-Resolution Imaging: Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to visualize self-assembled structures or crystal growth processes at the molecular level.
Integration of Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules. nih.gov For substituted benzoic acids, ML algorithms have already been successfully used to predict chemical properties and Hammett's constants, which are crucial for understanding reactivity. acs.orgresearchgate.net
Future research on this compound should leverage these computational tools for:
Property Prediction: Developing QSPR (Quantitative Structure-Property Relationship) models specifically trained on datasets of substituted benzoic acids to accurately predict physical, chemical, and biological properties of novel derivatives of the target compound. nih.govchemengineerkey.com This can significantly reduce the need for laborious experimental work. researchgate.net
De Novo Design: Employing generative AI models to design new derivatives of this compound with tailored properties. acs.org These models can explore a vast chemical space to identify candidates with enhanced activity for specific applications, such as in materials science or as pharmaceutical intermediates.
Reaction Outcome Prediction: Using ML to predict the success and yield of potential synthetic reactions, thereby guiding experimental efforts towards the most promising routes and reaction conditions. chemrxiv.org
The table below outlines potential AI/ML applications:
| AI/ML Application | Objective | Potential Impact |
| QSPR Modeling | Predict properties like solubility, melting point, and electronic characteristics. | Accelerate material screening and reduce experimental costs. |
| Generative Models | Design novel derivatives with optimized properties. | Discover new compounds for specific applications. |
| Reaction Prediction | Forecast the outcome of synthetic routes. | Improve the efficiency of synthesis planning. |
Exploration of Self-Assembly and Nanomaterial Applications
The specific arrangement of functional groups (carboxyl, hydroxyl, bromo) on the aromatic ring of this compound suggests a strong potential for directed self-assembly through hydrogen bonding and halogen bonding. The study of intermolecular interactions in the crystal structure of the related 4-bromo-2-hydroxybenzoic acid reveals the formation of dimers and one-dimensional architectures driven by hydrogen bonds and bromine-bromine contacts. researchgate.net
Future investigations should focus on:
Supramolecular Chemistry: Systematically studying the self-assembly behavior of the compound in different solvents and on various surfaces to create well-defined supramolecular structures like wires, tapes, or networks.
Nanomaterial Formulation: Exploring its use as a building block for metal-organic frameworks (MOFs) or as a functional component in nanoparticles. Research into the macro and nano crystals of the closely related 3-bromo-2-hydroxybenzoic acid has indicated potential for tribological and dielectric applications. researchgate.net
Functional Materials: Investigating the electronic and optical properties of its self-assembled structures for potential use in sensors, organic electronics, or as templates for the growth of other nanomaterials.
Investigating Solid-State Reactivity and Phase Transitions
The solid-state behavior of this compound is a completely unexplored domain. The crystal structure of its isomer, 3-bromo-2-hydroxybenzoic acid, has been determined, providing a foundation for comparison. nih.gov Understanding how this molecule behaves in the solid state could open up new avenues for materials design and engineering.
Key areas for future research include:
Polymorphism Screening: A thorough investigation to identify and characterize different crystalline polymorphs. Each polymorph can have distinct physical properties (e.g., solubility, melting point, stability), which is critical for applications in pharmaceuticals and materials science.
Solid-State Reactions: Studying the reactivity of the compound in its crystalline form, such as topochemical polymerizations or solid-gas reactions. These reactions can lead to novel materials with unique structures and properties that are inaccessible through solution-based chemistry.
Phase Transition Analysis: Using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction to investigate temperature- or pressure-induced phase transitions. Such studies could reveal interesting thermochromic or piezoelectric properties.
Q & A
Basic: What are the recommended synthetic routes for 3-bromo-2-hydroxy-4-methylbenzoic acid, and how can regioselectivity be controlled?
Methodological Answer:
The synthesis of this compound typically involves bromination of a pre-functionalized benzoic acid derivative. A plausible route starts with 2-hydroxy-4-methylbenzoic acid, where the hydroxyl group acts as an ortho/para-directing group. Bromination using reagents like Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled conditions can target the 3-position. To ensure regioselectivity, steric and electronic effects must be balanced: the hydroxyl group directs electrophilic substitution to the ortho (C-1) and para (C-3) positions, while the methyl group at C-4 sterically hinders the adjacent C-5 position. Optimization may require low-temperature reactions or Lewis acid catalysts (e.g., FeBr₃) . Flow chemistry approaches, as demonstrated for analogous brominated benzoic acids, can enhance yield and selectivity by maintaining precise reaction parameters .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions. The hydroxyl proton (δ ~10-12 ppm) and methyl group (δ ~2.3 ppm) are diagnostic. Splitting patterns in aromatic protons (C-5 and C-6) help confirm bromine placement. For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) resolves coupling relationships .
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELX software) provides definitive structural confirmation by resolving bond angles and spatial arrangements .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (C₈H₇BrO₃: theoretical ~231.96 g/mol) and isotopic patterns characteristic of bromine .
Advanced: How can conflicting data in reaction mechanisms (e.g., unexpected byproducts) be systematically addressed?
Methodological Answer:
Contradictory data often arise from competing reaction pathways. To isolate the issue:
Mechanistic Probes: Use deuterated analogs or radical traps to identify intermediates (e.g., bromine radical vs. electrophilic pathways).
Kinetic Studies: Monitor reaction progress via in situ FTIR or HPLC to detect transient intermediates.
Computational Modeling: Density Functional Theory (DFT) calculations predict activation energies for plausible pathways, identifying favored routes .
For example, unintended para-bromination might result from incomplete hydroxyl group protection; introducing acetyl protecting groups can mitigate this .
Advanced: What strategies improve the stability of this compound in long-term storage?
Methodological Answer:
Degradation pathways (e.g., decarboxylation or debromination) are influenced by:
- Light and Oxygen: Store in amber glass under inert gas (N₂/Ar).
- Temperature: -20°C minimizes thermal decomposition; stability studies using accelerated aging (40°C/75% RH) predict shelf life .
- pH Control: Neutral buffers (pH 6-7) prevent acid-catalyzed degradation. Regular HPLC or TLC monitoring detects impurities over time .
Basic: How can researchers optimize crystallization conditions for high-purity this compound?
Methodological Answer:
Crystallization optimization involves:
- Solvent Screening: Test polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol/water mixtures) solvents. Mixed solvents often improve yield.
- Gradient Cooling: Slow cooling from saturation (e.g., 60°C to 4°C over 12 hours) enhances crystal formation.
- Seeding: Introduce pre-formed crystals to control polymorphism.
Melting point consistency (compare with literature values, e.g., ~152–156°C for analogs ) and PXRD validate purity.
Advanced: What role does this compound play in synthesizing bioactive molecules, and how are its derivatives characterized?
Methodological Answer:
This compound serves as a versatile intermediate:
- Drug Discovery: The hydroxyl and bromine groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. Derivatives are screened for antimicrobial or anti-inflammatory activity via in vitro assays (e.g., MIC determination) .
- Material Science: Functionalization (e.g., esterification) modifies hydrophobicity for polymer applications. Thermal stability is assessed via TGA/DSC .
- Analytical Workflow: LC-MS/MS quantifies metabolites in biological matrices, while molecular docking predicts target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
